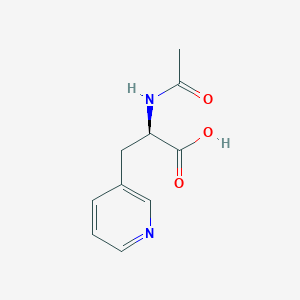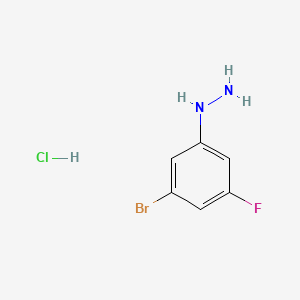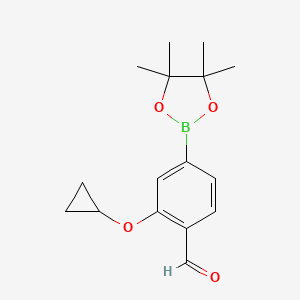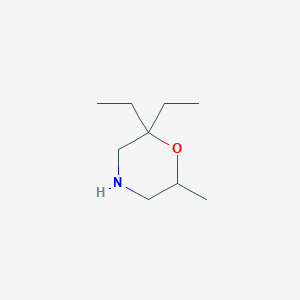
(R)-2-Acetylamino-3-pyridin-3-YL-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Acetylamino-3-pyridin-3-YL-propionic acid is a chiral compound with significant importance in various scientific fields. This compound features a pyridine ring, an acetylamino group, and a propionic acid moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.
Acetylation: The acetylation of the amino group is achieved using acetic anhydride under mild conditions.
Formation of Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions involving the addition of a propionic acid derivative to the pyridine ring.
Industrial Production Methods
In industrial settings, the production of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid is optimized for large-scale synthesis. This involves:
Catalysis: The use of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
®-2-Acetylamino-3-pyridin-3-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid, such as:
Oxides: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
科学的研究の応用
®-2-Acetylamino-3-pyridin-3-YL-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to metabolism and signal transduction.
類似化合物との比較
Similar Compounds
(S)-2-Acetylamino-3-pyridin-3-YL-propionic acid: The enantiomer of the compound with different stereochemistry.
2-Acetylamino-3-pyridin-3-YL-propionic acid: The racemic mixture containing both ® and (S) forms.
Uniqueness
®-2-Acetylamino-3-pyridin-3-YL-propionic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
InChIキー |
YPRICIIQJIPLOM-SECBINFHSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)




![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)

![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
